Curcumin glucuronide
Overview
Description
Curcumin glucuronide is a metabolite of curcumin, a polyphenolic compound derived from the rhizome of the turmeric plant (Curcuma longa). Curcumin is known for its vibrant yellow color and is widely used as a spice and coloring agent in food. This compound is formed in the body through the process of glucuronidation, where curcumin is conjugated with glucuronic acid. This metabolite is significant due to its enhanced solubility and bioavailability compared to curcumin, making it an important subject of study in pharmacokinetics and therapeutic applications .
Mechanism of Action
Target of Action
Curcumin glucuronide, a metabolite of curcumin, primarily targets multiple signaling molecules . It has been reported to interact with G protein-coupled receptor 55 (GPR55) , and modulate various signaling molecules such as pro-inflammatory cytokines, apoptotic proteins, NF–κB, cyclooxygenase-2, 5-LOX, STAT3, C-reactive protein, prostaglandin E 2, prostate-specific antigen, adhesion molecules, phosphorylase kinase, transforming growth factor-β, triglyceride, ET-1, creatinine, HO-1, AST, and ALT .
Mode of Action
this compound interacts with its targets resulting in various changes. It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It also activates GPR55 as an agonist .
Biochemical Pathways
this compound affects multiple biochemical pathways. It inhibits cell division and induces apoptosis by affecting signal transduction pathways . It also suppresses cell cycle arrest and cell proliferation . Furthermore, it modulates the p53 pathway by increasing p53 and p21 and repressing cdc2, and the retinoblastoma (RB) pathway via increasing CDKN2A/p16 and lowering phosphorylated RB .
Pharmacokinetics
The ADME properties of this compound greatly impact its bioavailability. Curcumin has poor solubility and poor absorption in the free form in the gastrointestinal tract, and it undergoes rapid biotransformation to inactive metabolites, including this compound . This greatly limits its utility as a health-promoting agent and dietary supplement. Recent advances in micro- and nano-formulations of curcumin have greatly enhanced absorption, resulting in desirable blood levels of the active forms of curcumin .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It exhibits antioxidant, anti-inflammatory, hypoglycemic, wound-healing, and antimicrobial activities . It also reduces the rate of cell division and induces apoptosis . Furthermore, it inhibits cellular proliferation by inducing G2/M cell cycle arrest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the balance between the keto and enol forms of curcumin depends on the polarity and pH of the solvent . Additionally, dietary intake can influence the effects of this compound
Biochemical Analysis
Biochemical Properties
Curcumin glucuronide is formed through the process of glucuronidation, a major phase II metabolic reaction . This process involves the addition of a glucuronic acid group to curcumin, facilitated by uridine 5’-diphospho-glucuronosyltransferases (UGTs) . The formation of this compound increases the water solubility of curcumin, aiding in its excretion from the body .
Cellular Effects
The cellular effects of this compound are not as well-studied as those of curcumin. Curcumin itself has been shown to influence cell function by modulating various signaling pathways
Molecular Mechanism
Curcumin is known to bind directly to numerous signaling molecules, such as inflammatory molecules, protein kinase, protein reductase, histone acetyltransferase, histone deacetylase, glyoxalase I, xanthine oxidase, and others
Temporal Effects in Laboratory Settings
Curcumin itself is known to be unstable and reactive
Dosage Effects in Animal Models
Curcumin has been shown to have beneficial effects in animal models of various diseases
Metabolic Pathways
Curcumin undergoes two major metabolic pathways: O-conjugation and reduction . The O-conjugation products are this compound and curcumin sulfate, while the reduction products are tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin .
Transport and Distribution
Curcumin is known to be transported and distributed within cells via various transporters
Subcellular Localization
Curcumin has been shown to localize mainly with mitochondria and lysosomes within 30 minutes of administration, and with mitochondria and peroxisomes after 180 minutes
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumin glucuronide can be synthesized through the enzymatic glucuronidation of curcumin. This process typically involves the use of uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to curcumin. The reaction is carried out under mild conditions, usually at physiological pH and temperature, to mimic the natural metabolic process .
Industrial Production Methods: Industrial production of this compound involves the extraction of curcumin from turmeric, followed by its enzymatic conversion to this compound. The process includes:
- Extraction of curcumin using solvents such as ethanol or acetone.
- Purification of curcumin through crystallization or chromatography.
- Enzymatic glucuronidation using UGT enzymes in bioreactors.
- Isolation and purification of this compound using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Curcumin glucuronide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy and hydroxyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with this compound under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinone methide intermediates and further oxidized products.
Reduction: Tetrahydrothis compound and hexahydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Curcumin glucuronide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Curcumin glucuronide is unique compared to other curcumin metabolites due to its enhanced solubility and bioavailability. Similar compounds include:
Curcumin sulfate: Another major metabolite formed through sulfation, with similar but distinct pharmacokinetic properties.
Tetrahydrocurcumin: A reduced form of curcumin with potent antioxidant and anti-inflammatory effects.
Hexahydrocurcumin: Another reduced metabolite with enhanced stability and bioavailability.
This compound stands out due to its superior solubility and potential for therapeutic applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-12,22-25,27,30-33H,13H2,1-2H3,(H,34,35)/b7-3+,8-4+/t22-,23-,24+,25-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSAVBGHRVFVNN-XSCLDSQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747384 | |
Record name | Curcumin glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227466-72-0 | |
Record name | Curcumin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Curcumin glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Curcumin-4-O-beta-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CURCUMIN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE1PK7RL4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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